molecular formula C9H9BrClNO B1288260 2-bromo-N-(2-chloro-6-methylphenyl)acetamide CAS No. 918408-61-4

2-bromo-N-(2-chloro-6-methylphenyl)acetamide

Cat. No.: B1288260
CAS No.: 918408-61-4
M. Wt: 262.53 g/mol
InChI Key: JUWNYBBNIXEFJA-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-chloro-6-methylphenyl)acetamide is an organic compound with the molecular formula C9H9BrClNO and a molecular weight of 262.53 g/mol . This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a phenyl ring, making it a halogenated aromatic amide. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

2-Bromo-N-(2-chloro-6-methylphenyl)acetamide is utilized in various scientific research fields:

Safety and Hazards

While specific safety and hazard information for 2-Bromo-N-(2-chloro-6-methylphenyl)acetamide is not detailed in the search results, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing, ingestion, inhalation, and dust formation when handling chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-chloro-6-methylphenyl)acetamide typically involves the reaction of 2-chloro-6-methylaniline with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-chloro-6-methylphenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of corresponding amines.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-chloro-6-methylphenyl)acetamide involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit certain enzymes or interact with cellular receptors, disrupting normal cellular functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone
  • N-(2-Bromo-5-chloro-4-methylphenyl)acetamide
  • 2-Bromo-N-(5-chloro-2-methylphenyl)butanamide

Uniqueness

2-Bromo-N-(2-chloro-6-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-bromo-N-(2-chloro-6-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-6-3-2-4-7(11)9(6)12-8(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWNYBBNIXEFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598212
Record name 2-Bromo-N-(2-chloro-6-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918408-61-4
Record name 2-Bromo-N-(2-chloro-6-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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